Cas no 2171600-33-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amine functionalities in peptide synthesis. The compound also contains a hydroxylated branched alkyl side chain and a carboxylic acid terminus, offering versatility in solid-phase peptide coupling strategies. Its structural design ensures compatibility with standard Fmoc-based SPPS (solid-phase peptide synthesis) protocols, enabling controlled deprotection under mild basic conditions. The hydroxyl group provides a potential site for further functionalization, while the sterically hindered side chain may influence peptide conformation. This intermediate is particularly useful for introducing tailored modifications into peptide backbones or side chains during synthetic workflows.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid structure
2171600-33-0 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid
CAS No:2171600-33-0
MF:C26H32N2O6
MW:468.542087554932
CID:6082430
PubChem ID:165514213
Update Time:2025-05-21

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(1-hydroxy-3-methylpentan-3-yl)carbamoyl]butanoic acid
    • EN300-1507661
    • 2171600-33-0
    • Inchi: 1S/C26H32N2O6/c1-3-26(2,14-15-29)28-24(32)22(12-13-23(30)31)27-25(33)34-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,29H,3,12-16H2,1-2H3,(H,27,33)(H,28,32)(H,30,31)
    • InChI Key: YSOQEJIXINXCOV-UHFFFAOYSA-N
    • SMILES: O(C(NC(CCC(=O)O)C(NC(C)(CC)CCO)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 468.22603674g/mol
  • Monoisotopic Mass: 468.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 125Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid Pricemore >>

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4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid Related Literature

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid

4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid: A Comprehensive Overview

The compound with CAS No 2171600-33-0, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(1-hydroxy-3-methylpentan-3-yl)carbamoylbutanoic acid, is a highly specialized molecule with significant applications in the field of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and its potential in drug discovery. The molecule's structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide chemistry, and a hydroxypentanoyl moiety, which adds complexity to its functional properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a central butanoic acid backbone. At the fourth position of this backbone, there are two substituents: an Fmoc group and a hydroxypentanoyl group. The Fmoc group, derived from 9H-fluorenemethanol, is a bulky and stable protecting group that is widely used in solid-phase peptide synthesis (SPPS). Its presence ensures that the amine functionality remains protected during the synthesis process until it is selectively removed under specific conditions. The hydroxypentanoyl group adds hydroxyl functionality to the molecule, potentially influencing its solubility, reactivity, and interactions with biological systems.

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions, including protection/deprotection strategies and coupling reactions. The Fmoc group is typically introduced via activation with coupling agents such as HATU or EDCl in the presence of a base like DIPEA. The hydroxypentanoyl group can be introduced through esterification or amidation reactions, depending on the desired functionality. The combination of these groups makes this compound versatile for use in peptide synthesis, where precise control over amino acid side chains is essential.

Recent advancements in peptide synthesis have highlighted the importance of using highly efficient protecting groups like Fmoc to improve yields and purity. Studies have shown that the use of Fmoc groups can significantly enhance the stability of peptide bonds during synthesis, reducing side reactions and improving overall product quality. This has led to increased interest in compounds like CAS No 2171600-33-0 as key intermediates in peptide-based drug development.

Biological Activity and Potential Uses

Research into the biological activity of CAS No 2171600-33-0 has revealed promising results in terms of its potential as a therapeutic agent. The hydroxypentanoyl group contributes to the molecule's ability to interact with biological systems, potentially acting as a bioisostere or serving as a scaffold for further functionalization. Preliminary studies suggest that this compound may exhibit anti-inflammatory or antioxidant properties, making it a candidate for further investigation in disease models.

In addition to its direct biological applications, this compound serves as a valuable tool in medicinal chemistry for exploring structure-property relationships (SPR). By modifying the substituents on the butanoic acid backbone, researchers can systematically study how changes in molecular structure influence biological activity. This approach has been instrumental in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Current Research Trends

Recent studies have focused on optimizing the synthesis of CAS No 2171600-33-0 to enhance scalability and reduce production costs. Green chemistry principles have also been applied to develop more environmentally friendly synthetic routes, such as using microwave-assisted synthesis or enzymatic catalysis. These advancements not only improve the efficiency of peptide synthesis but also align with global efforts to promote sustainable chemical practices.

Moreover, computational chemistry techniques have been employed to predict the molecular properties and interactions of this compound with biological targets. Molecular docking studies have provided insights into how CAS No 2171600-33-Y interacts with key enzymes and receptors, guiding further experimental work. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.

Conclusion

CAS No 2171600-Y represents a significant advancement in organic chemistry with broad implications for peptide synthesis and drug development. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to design novel therapeutic agents. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an even greater role in advancing medical science.

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